2-Chloro-4-methoxy-3-methylpyridine
Description
Contextual Significance of Halogenated and Alkoxy-Substituted Pyridines in Heterocyclic Chemistry
Halogenated and alkoxy-substituted pyridines are particularly valuable classes of compounds within the broader family of pyridine (B92270) derivatives. Halogen atoms, such as chlorine, serve as versatile handles for further chemical modifications, most notably in cross-coupling reactions, which are a cornerstone of modern organic synthesis. nih.govsigmaaldrich.comnih.gov The presence of a halogen allows for the introduction of a wide variety of other functional groups, thereby enabling the construction of complex molecular architectures. nih.govsigmaaldrich.com The position of the halogen on the pyridine ring is crucial, as it dictates the regioselectivity of subsequent reactions. nih.gov
Alkoxy groups, on the other hand, can influence the electronic properties of the pyridine ring and can also be involved in specific binding interactions with biological targets. thieme-connect.comthieme-connect.com The synthesis of alkoxy-substituted pyridines is a well-established area of research, with various methods available for their preparation. thieme-connect.comthieme-connect.com The combination of both halogen and alkoxy substituents on a pyridine ring, as seen in 2-Chloro-4-methoxy-3-methylpyridine, creates a highly versatile and valuable building block for organic synthesis.
Structural Features and Nomenclature of this compound
This compound is a trifunctionalized pyridine derivative. Its structure is characterized by a pyridine ring with a chlorine atom at the 2-position, a methoxy (B1213986) group at the 4-position, and a methyl group at the 3-position. The systematic IUPAC name for this compound is this compound.
| Property | Data |
| Molecular Formula | C₇H₈ClNO |
| Molecular Weight | 157.60 g/mol |
| CAS Number | 172152-57-7 |
| SMILES | CC1=C(OC)C=CN=C1Cl |
This data is compiled from multiple sources. biosynth.combldpharm.com
Overview of this compound as a Key Heterocyclic Scaffold in Advanced Organic Synthesis
This compound has emerged as a key heterocyclic scaffold in advanced organic synthesis, primarily due to its utility as a versatile intermediate in the preparation of more complex molecules. acs.org The presence of the reactive chlorine atom at the 2-position allows for a variety of nucleophilic substitution and cross-coupling reactions, while the methoxy and methyl groups can influence the reactivity and solubility of the molecule and its derivatives. nih.govthieme-connect.comthieme-connect.com This compound is a valuable building block for the synthesis of a range of substituted pyridines, which are of significant interest in medicinal chemistry and materials science. researchgate.netrsc.org The strategic combination of substituents makes this compound a powerful tool for the construction of diverse molecular libraries.
Detailed Research Findings
The hydrochloride salt of a related compound, 2-(chloromethyl)-4-methoxy-3-methylpyridine (B1142258), is frequently used in the synthesis of anti-ulcerative agents and other pharmaceutical compounds. chemicalbook.comxinnuopharma.com This highlights the importance of the substituted pyridine core in the development of new drugs. xinnuopharma.com The synthesis of such derivatives often involves multi-step processes. chemicalbook.com
For instance, the synthesis of 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride can be achieved through a multi-step reaction sequence starting from 4-nitro-2,3-lutidine-N-oxide. chemicalbook.com Another related compound, 2-chloromethyl-3-methyl-4-methoxypyridine hydrochloride, is noted for its use in organic synthesis and pharmaceutical applications due to its potential biological activity. cymitquimica.com
The synthesis of various substituted pyridines is an active area of research, with numerous methods being developed to achieve specific substitution patterns. rsc.orgorganic-chemistry.org These methods often employ transition metal catalysts to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. The development of efficient and selective methods for the synthesis of functionalized pyridines is crucial for advancing drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methoxy-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-6(10-2)3-4-9-7(5)8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJHPMLTPDXMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Chloro 4 Methoxy 3 Methylpyridine and Its Precursors
Regioselective Chlorination Strategies for Pyridine (B92270) Derivatives
The introduction of a chlorine atom at a specific position on the pyridine ring is a critical step in the synthesis of the target molecule. The electron-poor nature of the pyridine ring makes direct electrophilic substitution challenging, necessitating specialized strategies.
Direct Ring Chlorination Approaches
Direct chlorination of the pyridine ring often requires harsh conditions and can lead to a mixture of products. However, the presence of activating groups can direct the chlorination to a specific position. For instance, the methoxy (B1213986) group at the 4-position and the methyl group at the 3-position in a precursor molecule can influence the regioselectivity of the chlorination reaction.
One approach involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. Subsequent deoxygenation can then yield the desired chlorinated pyridine. For example, pyridine N-oxides can be regioselectively chlorinated using reagents like oxalyl chloride in the presence of triethylamine. researchgate.net
Another method involves a two-stage vapor-phase chlorination process. This technique, applied to pyridine or its derivatives, utilizes a hot spot controlled at a high temperature (350°C to 500°C) in the first stage, followed by a second reaction zone at a lower temperature (below 340°C). google.com This process allows for selective chlorination, for instance, at the 2-position of 3-cyanopyridine (B1664610) to produce 2-chloro-5-cyanopyridine. google.com
The use of acetyl hypofluorite, generated directly from fluorine, offers a method for the chlorination, bromination, and even oxygenation of the pyridine ring under acidic media. acs.orgacs.org This reagent can react with chlorinated solvents to introduce a chlorine atom at the 2-position of the pyridine ring. acs.org
| Reagent/Method | Position of Chlorination | Reference |
| Oxalyl chloride/Et3N on pyridine N-oxide | 2-position | researchgate.net |
| Two-stage vapor-phase chlorination | 2-position | google.com |
| Acetyl hypofluorite | 2-position | acs.orgacs.org |
Side-Chain Chlorination Techniques on Methyl-Substituted Pyridines
Alternatively, the chlorine atom can be introduced via the chlorination of a methyl group on the pyridine ring, followed by subsequent manipulations. This approach often involves radical chlorination.
A common challenge in the side-chain chlorination of methylpyridines is the formation of the hydrochloride salt of the starting material, which is unreactive towards further chlorination. epo.orggoogle.com To circumvent this, the reaction can be carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrogen chloride formed during the reaction. epo.orggoogle.com Another strategy involves conducting the reaction in the presence of a basic aqueous solution to maintain a controlled pH between 0.5 and 3. epo.orggoogleapis.com Radical initiators like azobisisobutyronitrile (AIBN) or UV light can be used to promote the formation of chlorine radicals. googleapis.com
The chlorination of 2-methylpyridine, for example, can be achieved to produce 2-monochloromethylpyridine, 2-dichloromethylpyridine, and 2-trichloromethylpyridine. epo.orggoogle.com The degree of chlorination can be controlled by the reaction conditions, such as the contact time with chlorine gas. googleapis.com
Methoxylation and Alkoxylation Reactions in Functionalized Pyridine Synthesis
The introduction of the methoxy group at the 4-position is typically achieved through a nucleophilic aromatic substitution reaction. A common precursor for this transformation is a 4-chloropyridine (B1293800) derivative.
The synthesis of 4-methoxypyridine (B45360) can be accomplished by reacting 4-chloropyridine with sodium methoxide (B1231860). ontosight.aiarkat-usa.org This reaction is a standard method for introducing a methoxy group onto an activated pyridine ring. Similarly, other alkoxypyridines can be prepared using the corresponding sodium alkoxide. arkat-usa.org
The reactivity of the pyridine ring towards nucleophilic substitution is enhanced by the presence of an N-oxide group or by quaternization of the nitrogen atom. google.com For instance, 4-chloropyridine-N-oxide can react with nucleophiles under less vigorous conditions compared to 4-chloropyridine itself. google.com
Directed metalation offers another route to functionalized alkoxypyridines. For example, 4-methoxypyridine can be lithiated at the C-3 position using reagents like mesityllithium (B1247292) or phenyllithium, followed by quenching with an electrophile. arkat-usa.org
| Precursor | Reagent | Product | Reference |
| 4-Chloropyridine | Sodium methoxide | 4-Methoxypyridine | ontosight.aiarkat-usa.org |
| 4-Chloropyridine hydrochloride | Sodium methoxide | 4-Methoxypyridine | arkat-usa.org |
| 4-Hydroxypyridine | Methylating agent | 4-Methoxypyridine | ontosight.ai |
| 4-Methoxypyridine | Mesityllithium/Electrophile | 3-Substituted-4-methoxypyridine | arkat-usa.org |
Stereoselective Methylation Approaches in Pyridine Ring Functionalization
Introducing a methyl group at the 3-position of the pyridine ring with stereocontrol is a complex task. Direct C-H methylation of the pyridine ring is an area of active research, aiming to avoid the need for pre-functionalized substrates.
Recent advancements have focused on metal-free C-H methylation. For instance, pyridine N-oxides can be methylated at the C-2 position using 1,1-diboryl-methane as the methyl source in the presence of a base. mdpi.com Another approach utilizes dicumyl peroxide (DCP) as a methylating agent under thermal conditions. mdpi.com
Photoredox catalysis, in combination with hydrogen atom transfer (HAT) catalysis, has enabled the direct C-H methylation of heteroarenes using methanol (B129727) as the methyl source. mdpi.com This method is applicable to a range of medicinally relevant pyridines. mdpi.com
While these methods primarily focus on the 2-position, the development of strategies for stereoselective methylation at the 3-position remains a significant challenge.
Multi-Component Reactions and One-Pot Synthesis Paradigms for 2-Chloro-4-methoxy-3-methylpyridine Intermediates
Multi-component reactions (MCRs) and one-pot syntheses offer efficient and atom-economical routes to complex molecules like the intermediates of this compound. bohrium.comgrowingscience.com These strategies involve combining three or more reactants in a single reaction vessel to form the desired product, minimizing intermediate isolation and purification steps. rsc.org
Various MCRs have been developed for the synthesis of substituted pyridines. growingscience.comrsc.orgrsc.org For example, a three-component synthesis of polysubstituted pyridines can be achieved through a catalytic intermolecular aza-Wittig/Diels-Alder sequence. rsc.org Another approach involves the one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base. rsc.org
These MCRs can be catalyzed by various species, including metals like copper and zinc, or can be performed under metal-free conditions. bohrium.com The use of heterogeneous catalysts, such as hydrotalcite, is also gaining traction due to their reusability and ease of separation. growingscience.com
Green Chemistry Principles and Sustainable Synthesis of this compound
The synthesis of this compound and its precursors is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. citedrive.comresearchgate.netnih.gov
Key aspects of green chemistry in this context include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. bohrium.com
Catalysis: Employing catalysts, especially recyclable heterogeneous catalysts, to improve reaction efficiency and reduce waste. biosynce.comrsc.org Metal-pyridine complexes are used in various catalytic reactions, such as cross-coupling and oxidation, to enhance selectivity and reduce the amount of metal required. biosynce.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. bohrium.com MCRs are particularly advantageous in this regard. bohrium.comresearchgate.net
Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis or ultrasound irradiation to shorten reaction times and reduce energy consumption. researchgate.netbohrium.comnih.gov
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.
The development of sustainable synthetic methods often involves a combination of these principles. For instance, the one-pot synthesis of polysubstituted pyridines can be carried out in water under sonication using a reusable catalyst. bohrium.com
| Green Chemistry Principle | Application in Pyridine Synthesis | Reference |
| Green Solvents | Use of water or aqueous ethanol | researchgate.netbohrium.com |
| Catalysis | Use of recyclable heterogeneous catalysts (e.g., hydrotalcite, zeolite-SO3H) | growingscience.comrsc.org |
| Atom Economy | Multi-component reactions | bohrium.comresearchgate.net |
| Energy Efficiency | Microwave-assisted synthesis, sonication | researchgate.netbohrium.comnih.gov |
Atom Economy and Reaction Mass Efficiency Assessments
Atom Economy (AE) and Reaction Mass Efficiency (RME) are fundamental metrics for evaluating the "greenness" of a chemical synthesis. AE, a theoretical concept introduced by Barry Trost, measures the efficiency with which atoms from the reactants are incorporated into the desired product. rsc.org RME provides a more practical assessment by factoring in the actual yield and stoichiometry of the reaction. rsc.orgrsc.org
The ideal AE is 100%, signifying that all atoms from the reactants are found in the final product. In multi-step syntheses, such as those for substituted pyridines, achieving a high AE is challenging due to the use of various reagents and the generation of byproducts. For instance, a common synthetic route to pyridine backbones involves the chlorination of a pyridine N-oxide precursor. chemicalbook.com
Illustrative Atom Economy Calculation:
Consider a simplified, hypothetical chlorination step using phosphorus oxychloride (POCl₃), a common reagent in such syntheses: chemicalbook.comgoogle.com
Reaction: R-Pyridine-N-Oxide + POCl₃ → 2-Chloro-R-Pyridine + H₃PO₄
To illustrate, a calculation for a generic pyridine N-oxide (assuming R = C₅H₅N for simplicity) would be:
Molecular Weight of Product (2-Chloropyridine): 113.55 g/mol
Molecular Weight of Reactants (Pyridine N-Oxide + POCl₃): 95.1 g/mol + 153.33 g/mol = 248.43 g/mol
Atom Economy = (MW of Product / Σ MW of Reactants) x 100 = (113.55 / 248.43) x 100 ≈ 45.7%
This simplified example highlights that even with high yields, the inherent stoichiometry of the reaction can lead to a low atom economy.
Reaction Mass Efficiency (RME) offers a more realistic view by incorporating the actual mass of reactants and the isolated mass of the product. semanticscholar.org A modified synthesis for a related pyridine intermediate, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, demonstrated how strategic changes in the synthetic route could improve green metrics. orientjchem.org While specific RME data for industrial processes are often proprietary, the goal is to maximize this value, indicating that a larger proportion of the starting materials is converted into the final product, thereby reducing waste. semanticscholar.org
E-Factor Analysis and Waste Minimization Strategies
The Environmental Factor (E-Factor) is a crucial metric that quantifies the amount of waste generated per kilogram of product. rsc.orgrsc.org An ideal E-Factor is zero. rsc.org In pharmaceutical manufacturing, E-factors can be notoriously high, often exceeding 100, primarily due to complex, multi-step syntheses and extensive use of solvents and reagents. pharmafeatures.com
Recent innovations in the synthesis of this compound and its precursors have focused on significantly lowering the E-Factor through targeted waste minimization strategies. A notable example is a patented method for synthesizing 4-chloro-3-methoxy-2-methyl-pyridine, which avoids the generation of large volumes of acidic wastewater. google.com This is achieved by treating excess phosphorus oxychloride with dimethylformamide (DMF), converting it into a Vilsmeier reagent, which is a useful byproduct, thus reducing waste and improving the process's environmental profile. google.com
Further green chemistry approaches have been applied to the synthesis of related compounds, such as 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. google.com These methods focus on reducing solvent and reagent quantities and telescoping reaction steps—proceeding through multiple transformations without isolating intermediates. This not only improves productivity but also significantly cuts down on solvent and energy usage for purification, leading to a lower E-Factor. google.com One innovative process generates ammonium (B1175870) sulfate (B86663) as a saleable byproduct, turning a potential waste stream into a valuable resource.
The table below summarizes common waste streams in pyridine synthesis and corresponding minimization strategies.
Table 1: Waste Minimization in Pyridine Synthesis
| Waste Stream | Minimization Strategy | Example/Reference |
|---|---|---|
| Acidic Wastewater (from quench) | In-situ neutralization of excess reagents to form useful byproducts. | Treatment of excess POCl₃ with DMF to form a Vilsmeier reagent. google.com |
| Used Solvents (e.g., Dichloromethane, Toluene) | Solvent recovery and recycling; development of solvent-free reaction conditions. | Implementation of Zero Liquid Discharge (ZLD) systems and solvent recovery units. |
| Inorganic Salts (e.g., Sodium Chloride) | Process modification to generate saleable byproducts instead of waste. | Generation of ammonium sulfate as a recyclable and marketable byproduct. |
| Unreacted Starting Materials | Optimization of reaction conditions (temperature, pressure, catalyst) to drive reactions to completion. | Use of process analytical technology (PAT) for real-time monitoring. openaccessgovernment.org |
Catalytic Approaches and Solvent-Free Reaction Environments
The use of catalysts and the elimination of volatile organic solvents are cornerstones of modern green chemistry, directly addressing the goals of reducing waste and energy consumption. numberanalytics.com
Catalytic Approaches: Catalysis offers a pathway to milder reaction conditions, higher selectivity, and reduced waste. In the synthesis of precursors to this compound, such as 4-chloro-3-methoxy-2-methylpyridine-N-oxide, catalytic methods have proven superior to traditional approaches. google.compatsnap.com For example, the oxidation of 4-chloro-3-methoxy-2-methylpyridine (B28138) using hydrogen peroxide is significantly enhanced by a phosphotungstic acid catalyst. google.compatsnap.com This method avoids the use of peracetic acid, which is associated with safety risks and the generation of acidic waste. patsnap.com
The catalytic process offers several advantages:
High Yield and Purity: The catalyzed reaction leads to high yields of the desired N-oxide. google.com
Milder Conditions: The reaction proceeds under less harsh conditions than non-catalytic alternatives. google.com
Reduced Waste: It eliminates the discharge of waste acid, making the process more environmentally friendly. google.com
Table 2: Comparison of Oxidation Methods for Pyridine Precursors
| Method | Oxidizing Agent/Catalyst | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Method | Peracetic Acid (from H₂O₂ and Acetic Acid) | Effective oxidation | Exothermic, potential explosion risk, generates acidic waste. patsnap.com |
| Catalytic Method | Hydrogen Peroxide / Phosphotungstic Acid | High yield, high safety, no waste acid discharge, environmentally friendly. google.compatsnap.com | Requires catalyst preparation and recovery. |
Solvent-Free Reaction Environments: The complete elimination of solvents is a significant goal in green synthesis. rsc.org Solvent-free, or solid-state, reactions can lead to higher efficiency, shorter reaction times, and drastically simplified purification processes. While a direct solvent-free synthesis for this compound is not widely documented, research into related pyridine derivatives demonstrates the feasibility and benefits of this approach. bohrium.comtandfonline.com For example, multicomponent reactions to form highly substituted pyridines have been successfully carried out under solvent-free conditions, often assisted by microwave irradiation to accelerate the reaction. rsc.orgbenthamdirect.com These methods showcase the potential for developing cleaner, more efficient manufacturing processes for pyridine-based intermediates. mdpi.com
Process Intensification and Environmental Impact Reduction
Process Intensification (PI) involves developing innovative equipment and techniques to create dramatically smaller, cleaner, and more energy-efficient processes. openaccessgovernment.orgnumberanalytics.com For pharmaceutical intermediates like this compound, PI offers a pathway to enhanced sustainability and reduced cost. pharmafeatures.comcetjournal.it
Key strategies for process intensification applicable to this synthesis include:
Continuous Flow Manufacturing: Shifting from traditional batch reactors to continuous flow systems, such as microreactors, offers superior control over reaction parameters like temperature and mixing. openaccessgovernment.orgpharmaceutical-technology.com This leads to better yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. pharmafeatures.comcetjournal.it
Novel Process Windows: Continuous flow technology allows operations at temperatures and pressures beyond the limits of conventional batch reactors. openaccessgovernment.org Exploring these "novel process windows" can dramatically accelerate reaction rates, potentially reducing reaction times from hours to minutes.
The adoption of these advanced methodologies is transforming the synthesis of key pharmaceutical intermediates. By focusing on fundamental green chemistry principles and leveraging innovative engineering, the production of compounds like this compound is becoming more sustainable and economically competitive. pharmafeatures.com
Chemical Reactivity and Mechanistic Studies of 2 Chloro 4 Methoxy 3 Methylpyridine
Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring
The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic substitution, particularly when substituted with good leaving groups at the 2- or 4-positions.
Reactivity and Selectivity of the 2-Chloro Moiety
The chlorine atom at the C-2 position of 2-Chloro-4-methoxy-3-methylpyridine is the primary site for nucleophilic attack. Halogens at the 2- and 4-positions of a pyridine ring are readily displaced by nucleophiles through an addition-elimination (SNAr) mechanism. abertay.ac.uk The reactivity of 2-halogenopyridines is significantly greater than that of their counterparts at the 3-position. abertay.ac.uk
The rate of substitution is influenced by the other substituents on the ring. In a study on the reaction of various 2-halogeno-picolines with potassium methoxide (B1231860), it was found that a methyl group at the 3-position decreases the reaction rate compared to the unsubstituted 2-halogenopyridine. rsc.org This effect is attributed to both steric hindrance and the electron-donating nature of the methyl group, which slightly deactivates the ring towards nucleophilic attack. rsc.org For instance, the reaction rates for methoxide substitution were observed in the order: 2-halogenopyridine > 2-halogeno-3-methylpyridine > 2-halogeno-5-methylpyridine. rsc.org Therefore, the 2-chloro moiety in this compound is expected to be reactive towards a variety of nucleophiles, such as amines, alkoxides, and thiols, though its reactivity is tempered by the adjacent 3-methyl group.
Table 1: Nucleophilic Substitution Reactions on Related 2-Chloropyridine (B119429) Systems
| Substrate | Reagent | Product | Reference |
| 2-Chloro-4-methylpyridine | Sodium Methoxide | 2-Methoxy-4-methylpyridine | rsc.org |
| 2-Chloro-3-methylpyridine (B94477) | Potassium Methoxide | 2-Methoxy-3-methylpyridine | rsc.org |
| 2-Chloro-4-nitropyridine | Sodium Methoxide | 2-Chloro-4-methoxypyridine | sigmaaldrich.com |
Reactivity of the 4-Methoxy Group
The methoxy (B1213986) group at the C-4 position is generally less susceptible to nucleophilic substitution than the C-2 chloro group. Alkoxy groups are poorer leaving groups compared to halogens in SNAr reactions. However, displacement of a 4-methoxy group is not impossible, particularly with strong nucleophiles or under harsh reaction conditions. Its primary role in nucleophilic substitution at C-2 is electronic; as an electron-donating group at the para-position, it can slightly decrease the rate of attack by destabilizing the negatively charged Meisenheimer intermediate formed during the reaction. Methoxy-substituted derivatives often exhibit reduced electrophilicity compared to their non-methoxylated analogs.
Influence of the 3-Methyl Group on Ring Reactivity
The 3-methyl group exerts a significant influence on the reactivity of the pyridine ring through a combination of steric and electronic effects.
Steric Hindrance: The methyl group adjacent to the C-2 chlorine atom sterically hinders the approach of incoming nucleophiles. This steric effect is a key factor in the observed slower reaction rates of 2-chloro-3-methylpyridine compared to 2-chloropyridine. rsc.orgrsc.org
Electronic Effect: As an electron-donating group, the methyl group increases the electron density on the pyridine ring. This effect deactivates the ring towards nucleophilic attack, as it destabilizes the anionic intermediate of the SNAr mechanism. However, this electronic deactivation is generally considered less impactful than the deactivation caused by a 5-methyl group. rsc.org
Electrophilic Aromatic Substitution on the Pyridine Nucleus of this compound
Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution (SEAr) compared to benzene, due to the electron-withdrawing nature of the ring nitrogen. abertay.ac.ukalchempharmtech.com The nitrogen atom is also the initial site of attack for many electrophiles, leading to the formation of a pyridinium (B92312) cation which is even more strongly deactivated.
However, the substituents on this compound modify this inherent reactivity. The 4-methoxy group is a powerful activating, ortho-para-directing group, while the 3-methyl group is a weaker activating, ortho-para-director. Conversely, the 2-chloro group is a deactivating, ortho-para-director. The directing effects of these groups are combined:
4-Methoxy group: Strongly directs electrophiles to the C-3 and C-5 positions.
3-Methyl group: Weakly directs electrophiles to the C-2, C-4, and C-6 positions.
2-Chloro group: Weakly directs to C-3 and C-5.
Considering these influences, the C-5 and C-6 positions are the most likely sites for electrophilic attack. The C-3 position is sterically hindered by the adjacent methyl and chloro groups. The C-5 position is electronically activated by the 4-methoxy group (para) and the 3-methyl group (meta), while only being deactivated by the chloro group (meta). The C-6 position is activated by the 3-methyl group (para). Studies on the related compound 4-methoxy-3-methylpyridine-2-carbaldehyde (B1661186) show that electrophilic substitution, such as nitration, occurs at the C-6 position, para to the strongly activating methoxy group, with the 3-methyl group providing some steric hindrance. This suggests that for this compound, the C-5 and C-6 positions would be the most probable sites of reaction.
Oxidation and Reduction Pathways of this compound and its Derivatives
The substituted pyridine ring can undergo both oxidation and reduction reactions, typically involving the ring nitrogen or the substituents.
Oxidation: The most common oxidation reaction for pyridines is the formation of N-oxides. The lone pair of electrons on the ring nitrogen can be oxidized using agents like hydrogen peroxide or peracids. ontosight.ai For example, a patented process describes the synthesis of 4-chloro-3-methoxy-2-methylpyridine (B28138) N-oxide by oxidizing the parent pyridine with hydrogen peroxide in the presence of a phosphotungstic acid catalyst. patsnap.com This N-oxide is a key intermediate in the synthesis of other pharmaceutical building blocks. ontosight.aipatsnap.com The N-oxide functionality itself alters the reactivity of the ring, making the C-2 and C-4 positions more susceptible to nucleophilic attack. abertay.ac.uk
Reduction: Reduction reactions can target either the substituents or the pyridine ring itself. While specific reduction pathways for this compound are not extensively detailed, analogous reactions are known. For instance, chloromethyl groups on pyridine rings can be reduced to methyl groups. evitachem.com Catalytic hydrogenation can reduce the pyridine ring to a piperidine (B6355638) ring, although this typically requires harsh conditions. The chloro group on the ring can also be removed via hydrodehalogenation under catalytic conditions.
Theoretical Reaction Mechanism Elucidation for this compound Transformations
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the reaction mechanisms of pyridine derivatives. researchgate.net Theoretical calculations can model reaction pathways, predict the stability of intermediates and transition states, and explain observed reactivity and selectivity.
For example, DFT studies on the reaction of 2-chloropyridines have been used to investigate the Gibbs free energy profiles of transformations, helping to understand the role of intermediates and the energy barriers involved. rsc.org In studies of the oxidation of substituted pyridines by sulfate (B86663) radicals, time-dependent DFT (TD-DFT) has been employed to calculate the absorption spectra of transient radical intermediates, allowing for their identification and confirming proposed reaction mechanisms. researchgate.net
These theoretical approaches can be applied to this compound to:
Model the SNAr mechanism at the C-2 position, quantifying the steric and electronic effects of the methyl and methoxy groups.
Calculate the electron density at different positions on the ring to predict the most favorable sites for electrophilic attack.
Investigate the thermodynamics and kinetics of oxidation to the N-oxide.
Explore the potential energy surfaces for various reduction pathways.
By combining experimental results with theoretical calculations, a comprehensive understanding of the chemical behavior of this compound can be achieved.
Kinetic and Spectroscopic Investigations of this compound Reaction Dynamics
While specific, in-depth kinetic and spectroscopic studies focusing exclusively on the reaction dynamics of this compound are not extensively documented in publicly available literature, a comprehensive understanding of its probable behavior can be extrapolated from research on structurally analogous pyridine derivatives. The reactivity of this compound is primarily dictated by the electronic interplay of the chloro, methoxy, and methyl substituents on the pyridine ring.
Kinetic investigations into the nucleophilic substitution reactions of various 2-chloropyridine derivatives provide a solid foundation for predicting the reactivity of this compound. For instance, studies on the reactions of 2-chloropyridines with methoxide ions have been conducted to determine reaction rates and activation parameters. rsc.org The reaction of 2-chloropyridine derivatives with nucleophiles like glutathione (B108866), catalyzed by enzymes such as glutathione S-transferase, has also been a subject of investigation, highlighting the susceptibility of the 2-chloro substituent to nucleophilic attack. researchgate.net The mechanism for such reactions is typically a bimolecular nucleophilic aromatic substitution (SNAr).
The presence of the electron-donating methyl and methoxy groups on the pyridine ring is expected to influence the rate of nucleophilic substitution. The methoxy group at the 4-position and the methyl group at the 3-position would likely decrease the electrophilicity of the carbon atom attached to the chlorine, thereby potentially slowing down the rate of nucleophilic attack compared to an unsubstituted 2-chloropyridine. However, the precise quantitative effect would require dedicated kinetic experiments.
Spectroscopic techniques are indispensable for characterizing the structure and purity of this compound and for monitoring the progress of its reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy groups. The chemical shifts would be influenced by the electronic environment created by the substituents.
¹³C NMR: The carbon-13 NMR spectrum would provide information about the carbon skeleton of the molecule, with the carbon attached to the chlorine atom appearing at a characteristic downfield shift.
Based on data from similar compounds, the predicted chemical shifts for this compound are presented in the table below. google.comtandfonline.com
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 | 110 - 150 |
| Methoxy (-OCH₃) | ~3.9 | ~55 |
| Methyl (-CH₃) | ~2.2 | ~15-20 |
| C-Cl | - | ~150 |
| C-OCH₃ | - | ~160 |
Infrared (IR) Spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
| C-Cl Stretch | 600 - 800 |
| C-O (methoxy) Stretch | 1000 - 1300 |
| C=C and C=N (aromatic ring) Stretches | 1400 - 1600 |
| C-H (methyl and aromatic) Stretches | 2850 - 3100 |
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, along with isotopic peaks due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). google.comrasayanjournal.co.in
Further detailed research, including stopped-flow kinetic studies and advanced spectroscopic analyses like 2D NMR, would be necessary to fully elucidate the intricate reaction dynamics and precise spectroscopic characteristics of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Methoxy 3 Methylpyridine
Vibrational Spectroscopy Applications (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are crucial for identifying functional groups and exploring conformational possibilities.
The vibrational spectrum of 2-Chloro-4-methoxy-3-methylpyridine is complex, with each functional group—the pyridine (B92270) ring, methoxy (B1213986) group, methyl group, and chlorine substituent—exhibiting characteristic absorption and scattering bands. The assignment of these bands can be reliably predicted by comparison with structurally similar compounds and through quantum chemical calculations, such as Density Functional Theory (DFT).
Pyridine Ring Vibrations : The pyridine ring itself gives rise to a series of characteristic stretching and bending vibrations. Carbon-carbon stretching vibrations within the ring are prominent and typically appear in the 1610-1570 cm⁻¹ range. researchgate.net The C-N stretching vibrations in pyridine derivatives are often mixed with other modes and are generally assigned in the region of 1382-1266 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected in the 3100–3000 cm⁻¹ region.
Methoxy (–OCH₃) Group Vibrations : The methoxy group has characteristic vibrations that are well-documented. Asymmetrical stretching vibrations are typically observed between 1310 and 1210 cm⁻¹, while symmetrical stretching appears in the 1050-1010 cm⁻¹ range. The C-H stretching vibrations of the methoxy's methyl group are found in the 3000–2800 cm⁻¹ region.
Methyl (–CH₃) Group Vibrations : The methyl group attached to the pyridine ring at the C3 position also has distinct vibrational modes. Asymmetric and symmetric C-H stretching vibrations are expected in the 2980-2870 cm⁻¹ range.
C-Cl Vibrations : The C-Cl stretching vibration is highly dependent on its position on the aromatic ring. For chloro-substituted pyridines, this vibration is typically found in the lower frequency region of the spectrum, often between 800 and 600 cm⁻¹.
The expected vibrational frequencies for the key functional groups of this compound, based on data from analogous compounds like 2-chloro-4-(trifluoromethyl)pyridine (B1345723) and 2-chloro-3-cyano-4-methylpyridine, are summarized below. researchgate.netgoogle.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source of Analogy |
| Pyridine Ring | C-H stretching | 3100 - 3000 | google.com |
| C=C, C=N stretching | 1610 - 1450 | researchgate.netgoogle.com | |
| Ring Breathing Mode | ~990 | researchgate.net | |
| Methyl Group | Asymmetric C-H stretching | ~2960 | google.com |
| Symmetric C-H stretching | ~2870 | google.com | |
| Methoxy Group | Asymmetric C-O-C stretching | 1260 - 1210 | General Reference |
| Symmetric C-O-C stretching | 1050 - 1010 | General Reference | |
| Chloro Group | C-Cl stretching | 800 - 600 | General Reference |
Conformational analysis of substituted pyridines involves studying the spatial arrangement of substituents, which can be influenced by steric and electronic effects. colostate.edu For this compound, the primary conformational flexibility arises from the rotation of the methoxy and methyl groups relative to the pyridine ring.
Vibrational spectroscopy can be a powerful tool for this analysis. Different conformers of a molecule may exhibit slight differences in their vibrational frequencies or the appearance of new bands due to changes in molecular symmetry and vibrational coupling. Studies on alkyl-substituted pyridines suggest that stabilizing interactions between a substituent's hydrogen atoms and the lone pair electrons of the ring's nitrogen atom can influence conformational preferences. colostate.edu In the case of this compound, the orientation of the methoxy group (either planar with the ring or out-of-plane) would likely be the most significant conformational variable, potentially detectable through shifts in the C-O-C stretching bands in temperature-dependent FT-IR or FT-Raman studies. However, without specific experimental data, it is presumed that the molecule exists predominantly in its lowest energy conformation, where steric hindrance between the adjacent methyl and methoxy groups is minimized.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
The ¹H and ¹³C NMR spectra provide definitive confirmation of the molecular structure by revealing the number of unique protons and carbons and their electronic environments. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing chloro substituent.
¹H NMR : The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the three protons of the methoxy group, and the three protons of the methyl group. The aromatic protons at positions 5 and 6 will appear as doublets due to coupling with each other. The methoxy protons will appear as a singlet, likely in the range of 3.8-4.0 ppm. The methyl protons at C3 will also be a singlet, expected around 2.1-2.5 ppm. google.com
¹³C NMR : The ¹³C NMR spectrum should display seven distinct signals, corresponding to the five carbons of the pyridine ring and the two carbons of the methyl and methoxy substituents. The chemical shifts of the ring carbons are significantly affected by the substituents. The carbon bearing the chlorine (C2) will be shifted downfield, as will the carbon with the methoxy group (C4).
Predicted chemical shifts based on data from analogous substituted pyridines are presented in the tables below. google.com
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H5 | ~7.0 - 7.3 | d |
| H6 | ~8.0 - 8.2 | d |
| OCH₃ | ~3.8 - 4.0 | s |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~150 - 155 |
| C3 | ~125 - 130 |
| C4 | ~160 - 165 |
| C5 | ~110 - 115 |
| C6 | ~145 - 150 |
| OCH₃ | ~55 - 60 |
In the ¹H NMR spectrum, spin-spin coupling between adjacent protons provides valuable information about the connectivity of the molecule. For this compound, the two remaining protons on the pyridine ring (H5 and H6) are ortho to each other and are expected to exhibit a mutual coupling (³JHH), resulting in a doublet for each signal. The magnitude of this coupling constant is typically in the range of 4-6 Hz for ortho protons in a pyridine ring. google.com This coupling pattern confirms the substitution pattern on the ring. No other significant couplings are expected, as the methyl and methoxy protons are isolated and will appear as singlets.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic transitions.
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the substituted pyridine ring. These typically arise from π → π* and n → π* electronic transitions. The pyridine ring itself has strong π → π* transitions, which are sensitive to substitution. The presence of the electron-donating methoxy group and the electron-withdrawing chloro group will influence the energy of these transitions. Based on data from similar compounds like 2-chloro-4-(trifluoromethyl)pyridine and other pyridine derivatives used as rabeprazole (B1678785) impurities, absorption maxima are expected in the 220-280 nm range. researchgate.netingentaconnect.com
Electronic Transitions and Chromophoric Analysis
The electronic absorption spectrum of this compound is characterized by electronic transitions originating from the pyridine ring, which acts as the primary chromophore. The pyridine nucleus gives rise to two main types of transitions: π → π* and n → π*.
The π → π* transitions are typically of high intensity and occur at shorter wavelengths. For pyridine itself, these appear around 200 nm and 250 nm. The presence of substituents—chloro, methoxy, and methyl groups—on the pyridine ring influences the energy of these transitions. The electron-donating methoxy and methyl groups, and the electron-withdrawing chloro group, can cause shifts in the absorption maxima (λmax), a phenomenon known as a solvatochromic shift, which can be observed when spectra are recorded in solvents of varying polarity. researchgate.netmdpi.com
The n → π* transition, which involves the promotion of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital, is of lower intensity and appears at longer wavelengths, typically around 270-300 nm for pyridine. This transition is characteristically sensitive to the solvent environment, often exhibiting a blue shift (hypsochromic shift) in polar solvents. researchgate.net Studies on similar substituted pyridines, such as 2-chloro-6-methylpyridine, have shown that substitutions on the ring affect the intensity and position of these characteristic absorption bands. researchgate.net
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range (nm) | Intensity | Chromophore |
| π → π | ~210-230 | High | Pyridine Ring |
| π → π | ~250-280 | Medium to High | Pyridine Ring |
| n → π* | ~280-310 | Low | Pyridine N Atom |
Mass Spectrometry for Molecular Structure Confirmation and Impurity Profiling
Mass spectrometry is an essential analytical technique for the verification of the molecular structure of this compound and for the identification of potential impurities. This method provides the molecular weight of the compound with high precision, confirming its elemental formula. rasayanjournal.co.in
The molecular weight of this compound (C₇H₈ClNO) is 157.6 g/mol . biosynth.com In mass spectrometry, the compound will typically show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass, depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).
Impurity profiling by mass spectrometry is critical in synthetic chemistry. For instance, byproducts from the synthesis of related chloromethyl pyridines can be detected as trace impurities. Common impurities might include starting materials, isomers, or products of side reactions, such as dehalogenation or hydrolysis products, which would appear as distinct peaks in the mass spectrum.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of a molecule, which allows for the unambiguous determination of its elemental formula. mdpi.com This is a significant advantage over low-resolution mass spectrometry, which provides only the nominal mass. For this compound, HRMS can distinguish its formula, C₇H₈ClNO, from other potential combinations of atoms that might have the same nominal mass.
The ability of HRMS to detect trace impurities with high mass accuracy is invaluable. For example, in the analysis of related compounds, HRMS has been used to identify dehydrohalogenation products that may be present in small quantities.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₈ClNO |
| Nominal Mass | 157 g/mol |
| Monoisotopic (Exact) Mass | 157.02944 Da |
| Calculated C% | 53.35 |
| Calculated H% | 5.12 |
| Calculated Cl% | 22.49 |
| Calculated N% | 8.89 |
| Calculated O% | 10.15 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by analyzing their fragmentation patterns. In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides detailed structural information. researchgate.net
The fragmentation pathways are influenced by the substituents on the pyridine ring. Likely fragmentation patterns for this compound would involve the loss of the chlorine atom, the methyl group from the methoxy substituent, or the entire methoxy group. Cleavage of the pyridine ring itself can also occur. google.com Examining the fragmentation of related substituted pyridines helps in predicting the behavior of the target molecule. google.com
Table 3: Predicted MS/MS Fragmentation of this compound
| Parent Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |
| 157.03 | [M - Cl]⁺ | Cl | 122.04 |
| 157.03 | [M - CH₃]⁺ | CH₃ | 142.01 |
| 157.03 | [M - OCH₃]⁺ | OCH₃ | 126.02 |
| 157.03 | [M - CO]⁺ | CO | 129.03 |
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, chlorine, and oxygen) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula, C₇H₈ClNO. rasayanjournal.co.in
A close agreement between the experimental and theoretical values serves as strong evidence for the purity and correct elemental composition of the synthesized compound. rasayanjournal.co.inlgcstandards.com This analysis is often performed alongside spectroscopic methods to provide a complete characterization of the molecule.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 53.35 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 5.12 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 22.49 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 8.89 |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.15 |
| Total | 157.600 | 100.00 |
Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Methoxy 3 Methylpyridine
Quantum Mechanical (QM) Calculations for Molecular Structure Optimization
Quantum mechanical calculations are fundamental to computational chemistry, providing the means to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular structure. These calculations solve the Schrödinger equation, albeit with approximations, to find the geometry that corresponds to the lowest energy state on the potential energy surface.
Density Functional Theory (DFT) has become a popular method for computational studies due to its favorable balance of accuracy and computational cost. mdpi.com DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. aps.org A key component of a DFT calculation is the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. Common functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation.
The selection of a basis set is equally critical. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons and yield more accurate results, though at a higher computational expense. nih.gov For a molecule like 2-Chloro-4-methoxy-3-methylpyridine, a typical DFT study for geometry optimization might employ the B3LYP functional with a 6-31G(d,p) or larger basis set to achieve reliable geometric parameters. nih.gov The choice of method and basis set allows for the precise calculation of bond lengths, bond angles, and dihedral angles.
Illustrative Data: Optimized Geometrical Parameters This table presents hypothetical optimized geometrical parameters for this compound, as would be calculated using DFT methods. The specific values are for illustrative purposes.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-Cl | 1.74 Å |
| C4-O | 1.36 Å | |
| O-CH3 | 1.43 Å | |
| C3-C(CH3) | 1.51 Å | |
| Bond Angle | Cl-C2-N | 115.0° |
| C3-C4-O | 125.0° | |
| C4-O-CH3 | 118.0° |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants, without input from experimental data. princeton.edu These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are often more computationally demanding than DFT but can offer higher accuracy for certain properties. mdpi.com
Hartree-Fock theory provides a foundational ab initio approach by approximating the many-electron wavefunction as a single Slater determinant. While HF systematically neglects electron correlation, leading to some inaccuracies, it serves as a common starting point for more advanced methods. MP2, a post-Hartree-Fock method, improves upon HF by including electron correlation effects through perturbation theory, yielding more accurate geometries and energetic properties. For this compound, MP2 calculations with a suitable basis set like cc-pVTZ could provide a high-fidelity prediction of its structure and thermodynamic stability. nih.gov
Analysis of Electronic Structure and Properties
Beyond determining the molecular geometry, computational methods are invaluable for probing the electronic landscape of a molecule. This analysis reveals how electrons are distributed, which parts of the molecule are electron-rich or electron-poor, and how the molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests the molecule is more reactive. For halogenated heterocyclic compounds, the location of the LUMO lobes can be crucial in predicting reactivity in nucleophilic substitution reactions. wuxibiology.com
Illustrative Data: FMO Energies This table shows representative FMO energy values for this compound, which would be derived from DFT calculations.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.50 |
| LUMO | -1.25 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.org The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.
Typically, regions of negative electrostatic potential, shown in red, are electron-rich and susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on electronegative atoms like oxygen or nitrogen. Regions of positive potential, shown in blue, are electron-poor and are the likely sites for nucleophilic attack. Intermediate potential is usually colored green. malayajournal.org For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen of the methoxy (B1213986) group, while positive regions might be found near the hydrogen atoms.
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized orbitals corresponding to Lewis structures (bonds, lone pairs, core electrons). wikipedia.orgq-chem.com This method allows for the quantitative analysis of charge distribution (natural atomic charges) and interactions between orbitals.
Illustrative Data: NBO Analysis - Second-Order Perturbation Theory This table provides hypothetical examples of significant donor-acceptor interactions and their stabilization energies for this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N | π*(C2-C3) | 25.5 | Lone Pair -> Antibonding π |
| π(C5-C6) | π*(C2-C3) | 18.2 | π -> π* Delocalization |
| LP(1) O | σ*(C4-C5) | 5.8 | Lone Pair -> Antibonding σ |
No Publicly Available Computational Studies Found for this compound
Despite a thorough search for scientific literature, no specific computational chemistry or theoretical investigation studies detailing the Non-Linear Optical (NLO) properties, simulated spectroscopic parameters, reactivity indices, or intermolecular interactions for the compound this compound were found in publicly accessible databases and research journals.
Searches were conducted to locate scholarly articles that would provide the necessary data for the following outlined sections:
Derivatization Strategies and Functionalization of 2 Chloro 4 Methoxy 3 Methylpyridine
Selective Modification of the 2-Chloro Substituent
The chlorine atom at the C2 position of the pyridine (B92270) ring is the most labile site for nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen atom. Consequently, the 2-chloro group can be readily displaced by a variety of nucleophiles in nucleophilic aromatic substitution (SNAr) reactions.
Research on related 2-chloropyridine (B119429) structures demonstrates that this position is highly susceptible to substitution. For instance, studies on 2-chloropyridine-3,4-dicarbonitriles show that the 2-chloro substituent can be exclusively replaced by a methoxy (B1213986) group upon reaction with sodium methoxide (B1231860) in anhydrous methanol (B129727). researchgate.net This type of transformation is a common strategy for introducing alkoxy groups. Similarly, other nucleophiles such as amines and thiols can be employed to introduce new functional groups at this position, opening pathways to diverse derivatives. The presence of activating groups on the ring, such as the cyano groups in the aforementioned study, can significantly facilitate this substitution. researchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions at the 2-Chloro Position
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Alkoxide | Sodium Methoxide | 2-Alkoxypyridine |
| Amine | Ammonia, Primary/Secondary Amines | 2-Aminopyridine |
These reactions are fundamental in modifying the core structure of 2-chloro-4-methoxy-3-methylpyridine for the synthesis of targeted molecules.
Transformations Involving the 4-Methoxy Group
Cleavage of the methyl-ether bond to yield the corresponding 4-hydroxy-3-methyl-2-chloropyridine (a tautomer of a pyridone) is a key transformation. This reaction is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting hydroxyl group is a versatile functional handle for subsequent reactions. It can be:
Alkylated to introduce different ether linkages.
Acylated to form esters.
Converted to a triflate, which can then participate in various cross-coupling reactions.
This demethylation strategy effectively converts the relatively inert methoxy group into a reactive site for further functionalization, significantly expanding the synthetic utility of the parent molecule.
Derivatization at the 3-Methyl Position (e.g., Side-Chain Halogenation)
The methyl group at the C3 position offers another site for derivatization, primarily through free-radical reactions on the side chain.
A prominent example of this is side-chain halogenation, particularly chlorination, to yield 2-chloro-4-methoxy-3-(chloromethyl)pyridine. nih.gov This derivative is a key intermediate in the synthesis of several pharmaceutical compounds, including anti-ulcerative agents like Ilaprazole. chemicalbook.comnih.gov The resulting chloromethyl group is a potent electrophile, readily reacting with nucleophiles to form a new carbon-heteroatom or carbon-carbon bond.
Other potential transformations of the methyl group include:
Oxidation: The methyl group can be oxidized to a formyl group (aldehyde) or further to a carboxylic acid using strong oxidizing agents. This introduces a valuable functional group for amide bond formation or other condensation reactions.
Hydroxylation: As seen in the synthesis pathways for related proton pump inhibitors, the methyl group can be converted into a hydroxymethyl (methylol) group, which can then be used in subsequent coupling steps. google.com
Table 2: Derivatization Reactions at the 3-Methyl Group
| Reaction Type | Reagent Example | Resulting Functional Group |
|---|---|---|
| Side-Chain Halogenation | N-Chlorosuccinimide (NCS) | -CH₂Cl (Chloromethyl) |
| Oxidation | Potassium Permanganate (KMnO₄) | -COOH (Carboxylic Acid) |
Targeted Functionalization for Novel Pyridine Derivatives
The functional handles installed through the selective modifications described above serve as springboards for creating novel and highly functionalized pyridine derivatives. These strategies are central to drug discovery and materials science. researchgate.net
Building Pharmaceutical Scaffolds: The derivatized intermediates are crucial in multi-step syntheses of active pharmaceutical ingredients. For example, 2-chloro-4-methoxy-3-(chloromethyl)pyridine is a documented precursor for Ilaprazole. nih.gov Similarly, related pyridine structures are used to synthesize Rabeprazole (B1678785), where the pyridine core is linked to a benzimidazole (B57391) moiety. google.com This highlights a common strategy where the functionalized pyridine acts as one of the key fragments to be assembled into the final drug molecule.
Cross-Coupling Reactions: The 2-chloro position is suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings. These reactions allow for the introduction of aryl, heteroaryl, or alkyl groups, enabling the construction of complex bi-aryl structures or other carbon-carbon bonds.
Advanced Regioselective Functionalization: Modern synthetic methods, such as those employing frustrated Lewis pairs or directed metalation with organometallic reagents (e.g., TMP-zinc or magnesium bases), can achieve highly regioselective functionalization of the pyridine ring itself. d-nb.infouni-muenchen.de By temporarily complexing the ring nitrogen, it is possible to direct deprotonation and subsequent reaction with an electrophile to a specific, otherwise less reactive, position on the ring. d-nb.info This allows for the synthesis of polysubstituted pyridines that are not accessible through classical methods.
The combination of these approaches provides a powerful toolkit for generating a diverse library of novel pyridine derivatives from this compound.
Derivatization for Analytical Enhancement in Advanced Spectroscopic Techniques
In analytical chemistry, derivatization is a chemical modification of an analyte to enhance its detection or improve its separation in techniques like chromatography and mass spectrometry. sci-hub.seresearchgate.net While this compound can be analyzed directly, its derivatives may require such enhancement, or the compound itself could be used to create detectable derivatives of other analytes.
The primary goals of analytical derivatization are:
Enhanced Detectability: Introducing a chromophore or fluorophore to a molecule allows for highly sensitive detection using UV-Vis or fluorescence detectors in High-Performance Liquid Chromatography (HPLC). researchgate.net For example, if the 4-methoxy group were converted to a hydroxyl group, it could be reacted with a fluorescent tagging agent.
Improved Ionization in Mass Spectrometry (MS): The efficiency of electrospray ionization (ESI) can be poor for some molecules. Derivatization can introduce a permanently charged group (e.g., a quaternary ammonium (B1175870) salt) or a readily ionizable group to the molecule. rsc.org This significantly increases the signal intensity in ESI-MS, leading to lower detection limits. researchgate.net
Enhanced Resolution in Nuclear Magnetic Resonance (NMR): Specific derivatizing agents can be used to resolve complex spectra or quantify specific functional groups. For instance, after converting a part of the molecule to a hydroxyl or carboxyl group, derivatization with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane allows for quantitative analysis of these groups using ³¹P NMR spectroscopy. acs.org
Table 3: Strategies for Analytical Derivatization
| Analytical Technique | Purpose | Derivatization Strategy |
|---|---|---|
| HPLC-UV/Fluorescence | Enhance detection sensitivity | Attach a chromophoric or fluorophoric tag (e.g., dansyl chloride). researchgate.net |
| LC-MS | Improve ionization efficiency | Introduce a fixed positive charge (e.g., a quaternary ammonium group). rsc.org |
These derivatization techniques are essential for the trace analysis and detailed structural characterization of complex molecules derived from this compound in various scientific fields.
2 Chloro 4 Methoxy 3 Methylpyridine As a Key Intermediate in Advanced Organic Synthesis
Precursor in the Synthesis of Proton Pump Inhibitor Intermediates
2-Chloro-4-methoxy-3-methylpyridine and its derivatives are pivotal in the production of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. asianjpr.comgoogleapis.com These compounds are essential for synthesizing the pyridine (B92270) moiety of several widely used PPIs, including Pantoprazole, Rabeprazole (B1678785), and Dexlansoprazole. asianjpr.comgoogleapis.com
The general synthetic strategy involves the condensation of a substituted 2-chloromethylpyridine intermediate with a benzimidazole (B57391) derivative. For instance, in the synthesis of Rabeprazole, 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride is a key intermediate. google.comcphi-online.comindiamart.com This intermediate is prepared and then reacted with 2-mercaptobenzimidazole (B194830) to form the thioether, which is subsequently oxidized to the final sulfoxide (B87167) drug. google.comgoogle.com Similarly, for Pantoprazole, the crucial intermediate is 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. cphi-online.comchemicalbook.compatsnap.com
The synthesis of Dexlansoprazole, the (R)-enantiomer of Lansoprazole, also utilizes a related pyridine intermediate. quickcompany.inasianpubs.org The synthesis of these PPIs highlights the importance of the 2-chloromethyl pyridine core, which is often derived from precursors like this compound.
Role in the Synthesis of 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride
2-Chloromethyl-3,4-dimethoxypyridine hydrochloride is a vital intermediate specifically for the synthesis of Pantoprazole. patsnap.compatsnap.com Several synthetic routes have been developed to produce this intermediate, with some starting from maltol. patsnap.comgoogle.com One common method involves a multi-step process that includes methylation, ammonification, chlorination, oxidation, methoxy (B1213986) substitution, hydroxymethylation, and a final chlorination to yield the desired product. google.com
Scaffold for the Development of Agrochemicals
The pyridine ring is a fundamental structural motif in many modern agrochemicals due to its ability to confer high efficacy and low toxicity. agropages.com Methylpyridine derivatives, in particular, are extensively used in the synthesis of the fourth generation of pesticides, which are known for their improved environmental profiles. agropages.com
While direct applications of this compound in specific commercial agrochemicals are not extensively documented in the provided search results, the broader class of chlorinated and fluorinated methylpyridines are crucial. agropages.comjst.go.jp For example, 2-chloro-5-methylpyridine (B98176) is a precursor to imidacloprid (B1192907) and acetamiprid, and further chlorination and fluorination can lead to intermediates for other pesticides like haloxyfop-methyl. google.com The substitution pattern of this compound makes it a potential scaffold for developing new agrochemicals with unique modes of action. The presence of the chloro, methoxy, and methyl groups allows for diverse chemical modifications to fine-tune biological activity. jst.go.jp
Building Block for Specialty Chemicals
Beyond its role in pharmaceuticals and agrochemicals, this compound and its analogs serve as valuable building blocks for a range of specialty chemicals. guidechem.com Its reactivity allows for its incorporation into more complex molecular architectures. frontierspecialtychemicals.com The chlorine atom at the 2-position is a key functional group that can be readily displaced by nucleophiles, making it a versatile handle for constructing larger molecules. core.ac.uk
The synthesis of various substituted pyridines often starts from readily available precursors, and the functional groups on this compound provide multiple reaction sites for further elaboration. This makes it a useful starting material for creating custom-designed molecules for research and industrial applications.
Integration into Multi-Step Synthesis Schemes for Complex Heterocyclic Systems
The synthesis of complex heterocyclic systems often relies on a building block approach, where pre-functionalized rings are coupled together. This compound is well-suited for this role. Its structure can be strategically incorporated into multi-step sequences to build elaborate heterocyclic frameworks.
For example, the synthesis of pyridinylmethylsulphinyl benzimidazole compounds, the class to which many PPIs belong, is a prime example of a multi-step synthesis where a substituted pyridine intermediate is essential. googleapis.com The synthesis of novel hydrazone derivatives with potential antibacterial activity has also been demonstrated using a related 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine intermediate, showcasing the versatility of this class of compounds in constructing diverse heterocyclic systems. asianpubs.org
Future Research Trajectories and Emerging Paradigms for 2 Chloro 4 Methoxy 3 Methylpyridine
Development of Novel and Highly Efficient Synthetic Routes
The development of efficient and novel synthetic pathways to access 2-Chloro-4-methoxy-3-methylpyridine and its derivatives is a primary focus of ongoing research. Current methods, while effective, often present opportunities for improvement in terms of yield, cost-effectiveness, and environmental impact.
One promising approach involves the use of readily available starting materials and minimizing the number of synthetic steps. For instance, a reported synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine (B92270) hydrochloride proceeds without the isolation of intermediates from the first two steps, thereby enhancing productivity and reducing solvent usage. rasayanjournal.co.in This strategy of telescoping reactions could be adapted and optimized for the synthesis of this compound.
Furthermore, exploring alternative chlorinating agents and reaction conditions is crucial. While thionyl chloride is commonly used, investigating milder and more selective reagents could lead to higher yields and fewer byproducts. rasayanjournal.co.in The development of catalytic methods for the direct and regioselective chlorination of the pyridine ring would represent a significant advancement. organic-chemistry.org
A notable synthetic route for a related compound, 4-chloro-3-methoxy-2-methyl-4-pyridine, involves the reaction of 3-methoxy-2-methyl-4-pyranone with phosphorus oxychloride. google.com Adapting such pyranone-to-pyridine transformations could offer a novel and efficient entry to the target molecule. The use of dimethylformamide (DMF) to capture excess phosphorus oxychloride in this process is a noteworthy green chemistry approach that reduces acidic wastewater generation. google.com
Exploration of Unconventional Reaction Conditions and Catalytic Systems
Moving beyond traditional synthetic methods, the exploration of unconventional reaction conditions and novel catalytic systems holds immense potential for the synthesis and functionalization of this compound. Recent advancements in catalysis offer a plethora of options to enhance reaction efficiency, selectivity, and sustainability. researchgate.net
Catalytic Systems:
Homogeneous and Heterogeneous Catalysis: A wide array of catalysts, including acidic and basic catalysts, nanocatalysts, ionic liquids, and transition metal complexes, have been successfully employed for the synthesis of various pyridine derivatives. researchgate.net Investigating the applicability of these systems to the synthesis of this compound could lead to more efficient and environmentally friendly processes.
Magnetically Recoverable Catalysts: The use of magnetic nanocatalysts offers significant advantages, such as easy separation from the reaction mixture and high reusability. rsc.orgscispace.com These catalysts, which can be functionalized to be acidic, basic, or carry ionic liquids, have shown great promise in the synthesis of diverse pyridine derivatives and could be tailored for the specific transformations required for this compound. rsc.orgscispace.com
Photocatalysis and Electrocatalysis: These methods utilize light or electricity to drive chemical reactions, often under mild conditions. numberanalytics.com Exploring photocatalytic or electrocatalytic approaches for the synthesis or functionalization of this compound could open up new reaction pathways and improve energy efficiency. numberanalytics.com
Unconventional Conditions:
Microwave and Ultrasound Irradiation: These techniques can significantly accelerate reaction rates and improve yields in the synthesis of pyridine derivatives. researchgate.netscispace.com Applying microwave or sonication to the synthesis of this compound could lead to shorter reaction times and more efficient processes.
Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and can simplify product purification. researchgate.netscispace.com Investigating solvent-free conditions for the key steps in the synthesis of this compound is a key aspect of developing greener synthetic routes.
Advanced Computational Modeling for Structure-Reactivity Relationships and Rational Design
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding the rational design of new synthetic routes and functional derivatives. The application of advanced computational modeling to this compound can provide deep insights into its structure-reactivity relationships.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties of the molecule, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). jocpr.comresearchgate.net This information is crucial for predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of selective functionalization reactions. pearson.comwikipedia.org For example, resonance analysis can help predict the regioselectivity of reactions like nitration. pearson.com
Furthermore, computational models can be used to study reaction mechanisms and predict the stability of intermediates and transition states. This can aid in the optimization of reaction conditions to favor the desired product and minimize the formation of byproducts. By understanding the factors that govern reactivity, such as substituent effects, more efficient and selective synthetic strategies can be developed. rsc.org
Strategic Functionalization for Diverse Chemical Libraries
The pyridine scaffold is a privileged structure in medicinal chemistry and materials science. researchgate.netsciencespo.frnih.gov this compound, with its multiple functional groups, serves as an excellent starting point for the generation of diverse chemical libraries. Strategic functionalization of this core structure can lead to a wide array of novel compounds with potentially interesting biological activities or material properties.
The chlorine atom at the 2-position is a key handle for derivatization. It can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. wikipedia.org This opens up possibilities for creating libraries of compounds with diverse substituents at this position.
The methoxy (B1213986) group at the 4-position and the methyl group at the 3-position also offer opportunities for functionalization, although they are generally less reactive than the chloromethyl group. pearson.com However, modern synthetic methods, such as C-H activation, could potentially be employed to introduce new functional groups at these positions. researchgate.net A significant challenge in pyridine chemistry is the selective functionalization at the C3 (meta) position. researchgate.netnih.gov Recent breakthroughs involving a dearomatization-rearomatization strategy have enabled the introduction of various functional groups at this challenging position. phys.orginnovations-report.comresearchgate.net Applying such innovative strategies to derivatives of this compound could unlock new areas of chemical space.
The creation of these libraries is essential for high-throughput screening in drug discovery programs and for the development of new materials. whiterose.ac.ukresearchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Production
To meet the demands of both research and potential industrial applications, the integration of synthetic routes for this compound and its derivatives with flow chemistry and automated synthesis platforms is a crucial future direction.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved safety, better heat and mass transfer, and the potential for straightforward scaling up. nih.gov The development of a continuous flow process for the synthesis of this compound would represent a significant improvement over traditional batch methods, enabling more efficient and controlled production. nih.gov
Automated synthesis platforms can further enhance the efficiency of producing and screening libraries of derivatives. whiterose.ac.ukresearchgate.net These systems can perform multiple reactions in parallel, with precise control over reaction parameters, and can be integrated with analytical techniques for real-time monitoring and purification. whiterose.ac.uk The development of robust protocols for the automated synthesis of a library of compounds derived from this compound would accelerate the discovery of new molecules with desired properties. researchgate.net
Addressing Knowledge Gaps in Pyridine Derivative Research
Despite the extensive research on pyridine derivatives, several knowledge gaps remain that, if addressed, could significantly advance the field.
One key area for future investigation is a deeper understanding of the full range of biological activities of many pyridine derivatives. ijsat.org While many have been screened for specific applications, a more comprehensive biological profiling could uncover new and unexpected therapeutic potentials. ijsat.org
Furthermore, there is a need for more detailed studies on the pharmacokinetics and pharmacodynamics of novel pyridine compounds. ijsat.org Understanding how these molecules are absorbed, distributed, metabolized, and excreted is essential for their development as therapeutic agents. ijsat.org
The inherent electronic properties of the pyridine ring can also present challenges in achieving certain regioselective functionalizations. researchgate.net Continued research into novel synthetic methodologies to overcome these challenges, particularly for meta-functionalization, is crucial for expanding the accessible chemical space of pyridine derivatives. researchgate.netnih.gov
Finally, a more systematic exploration of the structure-property relationships in pyridine-based materials is needed. By understanding how modifications to the pyridine core affect properties such as fluorescence, conductivity, and thermal stability, more advanced materials can be designed for a variety of applications. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 2-chloro-4-methoxy-3-methylpyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves selective chlorination and methoxylation of substituted pyridines. For example:
- Chlorination: Use SOCl₂ or PCl₅ under anhydrous conditions at 60–80°C to introduce the chlorine atom at the 2-position .
- Methoxylation: Employ nucleophilic substitution with sodium methoxide (NaOMe) in DMSO at 100–120°C to install the methoxy group at the 4-position .
Key factors affecting yield include temperature control (to avoid over-chlorination) and stoichiometric ratios (e.g., 1.2 equivalents of SOCl₂ for selective reactivity). Yields range from 65–85% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can researchers characterize this compound, and what spectral data are critical?
Methodological Answer: Essential characterization techniques include:
- NMR Spectroscopy:
- ¹H NMR: Look for the methoxy singlet at δ 3.8–4.0 ppm and aromatic protons in δ 6.5–8.0 ppm .
- ¹³C NMR: Confirm the methoxy carbon at δ 55–60 ppm and chlorine-substituted carbons at δ 120–140 ppm .
- Mass Spectrometry (HRMS): The molecular ion peak [M+H]⁺ should match the exact mass (e.g., C₇H₇ClNO₂: 176.02 g/mol) .
- IR Spectroscopy: Absorbance at 1250–1270 cm⁻¹ (C-O stretch) and 750–800 cm⁻¹ (C-Cl stretch) .
Q. What are the key substitution reactions of this compound in medicinal chemistry?
Methodological Answer: The chlorine at the 2-position is highly reactive in nucleophilic aromatic substitution (SNAr). Common reactions include:
- Amination: React with ammonia or primary amines in DMF at 120°C to yield 2-amino derivatives .
- Suzuki Coupling: Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids to form biaryl structures .
- Methoxy Stability: The 4-methoxy group remains intact under mild conditions but can be demethylated with BBr₃ in CH₂Cl₂ for further functionalization .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing this compound be addressed?
Methodological Answer: Regioselectivity is influenced by:
- Directing Groups: The methyl group at the 3-position directs electrophilic substitution to the 4-position. Use protecting groups (e.g., SEM-Cl) to block competing sites .
- Catalytic Systems: Pd-catalyzed C-H activation can target specific positions. For example, Pd(OAc)₂ with ligands like PCy₃ enhances selectivity at the 4-position .
- Computational Modeling: DFT calculations (e.g., Gaussian 16) predict electron density maps to optimize substitution patterns .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Acidic Conditions (pH < 3): The methoxy group hydrolyzes to a hydroxyl group, forming 4-hydroxy derivatives. Use buffered solutions (pH 5–7) to prevent degradation .
- Thermal Stability: Decomposition occurs above 200°C. Store at –20°C under inert gas (N₂/Ar) to avoid dimerization or oxidation .
- Light Sensitivity: UV exposure accelerates decomposition. Use amber glassware for storage .
Q. How can computational chemistry aid in predicting the reactivity of this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate reaction trajectories to identify transition states for SNAr reactions .
- Docking Studies: Predict binding affinities with biological targets (e.g., kinases) using AutoDock Vina. The chloro and methoxy groups often engage in hydrophobic interactions .
- Hammett Parameters: Calculate σ values to quantify electronic effects of substituents on reaction rates .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Methodological Answer: Discrepancies in yields (e.g., 65% vs. 85%) arise from:
- Purification Methods: Column chromatography (silica gel, hexane/EtOAc) vs. distillation .
- Catalyst Purity: Trace metals in Pd catalysts reduce coupling efficiency. Use freshly distilled solvents and pre-treated catalysts .
Validate protocols via reproducibility studies and cross-reference with HPLC purity data (>98%) .
Q. What strategies mitigate toxicity risks during handling of this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Waste Disposal: Quench reactive intermediates (e.g., with NaHCO₃) before disposal .
- Ecotoxicity: Follow OECD 209 guidelines for biodegradability testing. The compound shows moderate persistence (t½ = 15–30 days) .
Q. How can researchers design derivatives of this compound for bioactive applications?
Methodological Answer:
- Bioisosteric Replacement: Substitute chlorine with CF₃ or Br to enhance binding to hydrophobic pockets .
- Hybrid Molecules: Link to piperidine scaffolds (e.g., via amide coupling) for kinase inhibition .
- SAR Studies: Test methyl group removal at the 3-position to evaluate steric effects on activity .
Q. What advanced analytical techniques resolve structural ambiguities in derivatives?
Methodological Answer:
- X-ray Crystallography: Resolve regiochemical uncertainties (e.g., methoxy vs. methyl positioning) .
- 2D NMR (COSY, NOESY): Assign coupling patterns and confirm substituent orientations .
- LC-MS/MS: Detect trace impurities (<0.1%) in scaled-up batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
